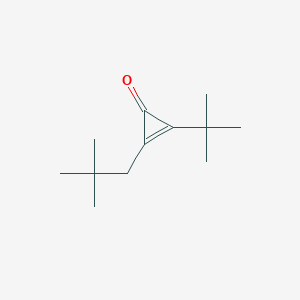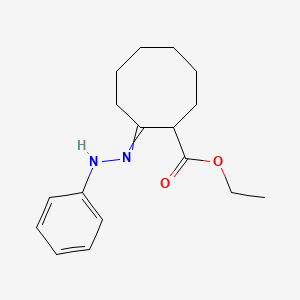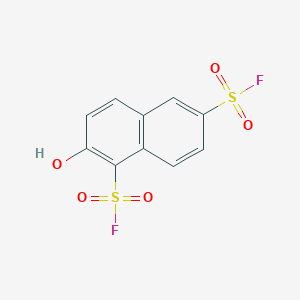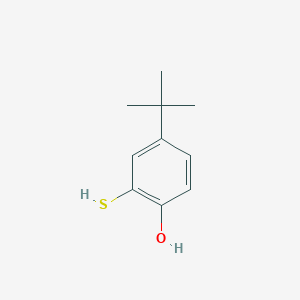
2-tert-Butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-one is an organic compound characterized by a cyclopropene ring substituted with a tert-butyl group and a 2,2-dimethylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-one typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of tert-butylacetylene with 2,2-dimethylpropylidene carbene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: The tert-butyl and 2,2-dimethylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of various substituted cyclopropene derivatives.
Aplicaciones Científicas De Investigación
2-tert-Butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-one involves its interaction with specific molecular targets. The compound’s cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-3-(2,2-dimethylpropyl)cyclopropane: Similar structure but with a cyclopropane ring instead of a cyclopropene ring.
2-tert-Butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-ol: Similar structure with a hydroxyl group instead of a ketone group.
Uniqueness
2-tert-Butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-one is unique due to its cyclopropene ring, which imparts distinct reactivity and stability compared to its cyclopropane analogs. The presence of the tert-butyl and 2,2-dimethylpropyl groups also contributes to its steric and electronic properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
61255-47-8 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
2-tert-butyl-3-(2,2-dimethylpropyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-11(2,3)7-8-9(10(8)13)12(4,5)6/h7H2,1-6H3 |
Clave InChI |
ROMHJWNKBITULN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=C(C1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)



![6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14599414.png)


![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)


![1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole](/img/structure/B14599461.png)


